Acetic acid;4-phenylmethoxycyclopent-2-en-1-ol
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Overview
Description
Acetic acid;4-phenylmethoxycyclopent-2-en-1-ol is a complex organic compound that combines the properties of acetic acid and a substituted cyclopentene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylmethoxycyclopent-2-en-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-phenylmethoxycyclopent-2-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-phenylmethoxycyclopent-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), ammonia (NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halides, amines
Scientific Research Applications
Acetic acid;4-phenylmethoxycyclopent-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;4-phenylmethoxycyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to fully elucidate the molecular mechanisms underlying its biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Phenylmethoxycyclopentene: A related compound with similar structural features but lacking the acetic acid moiety.
Uniqueness
Acetic acid;4-phenylmethoxycyclopent-2-en-1-ol is unique due to its combination of a cyclopentene ring with a phenylmethoxy group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61305-32-6 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
acetic acid;4-phenylmethoxycyclopent-2-en-1-ol |
InChI |
InChI=1S/C12H14O2.C2H4O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10;1-2(3)4/h1-7,11-13H,8-9H2;1H3,(H,3,4) |
InChI Key |
OUJYRAJHJMFGCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1C(C=CC1OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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